3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol
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Overview
Description
3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol is an organic compound that features a unique structure combining an adamantyl group, a pyridine ring, and a propynyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, such as halogenation followed by nucleophilic substitution.
Alkyne Addition: The final step involves the addition of a propynyl alcohol group to the functionalized pyridine ring, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium or platinum catalysts
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug delivery or efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid adamantyl structure.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s ability to cross biological membranes, while the pyridine ring can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Contains an adamantyl group attached to an amine.
1-Adamantylmethanol: Features an adamantyl group attached to a methanol moiety.
2-(1-Adamantyl)pyridine: Combines an adamantyl group with a pyridine ring.
Uniqueness
3-(1-Adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol is unique due to the presence of both an adamantyl group and a propynyl alcohol moiety attached to a pyridine ring. This combination of functional groups provides distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1-adamantyl)-1-pyridin-3-ylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-17(16-2-1-5-19-12-16)3-4-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,5,12-15,17,20H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFAQJKGPHJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#CC(C4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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